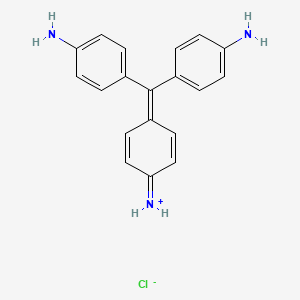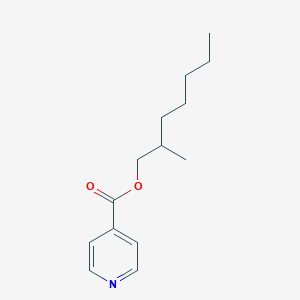
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(16:0/22:1(13Z)/0:0)[iso2], also known as diacylglycerol(16:0/22:1) or DAG(16:0/22:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:1(13Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:1(13Z)) pathway. DG(16:0/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/22:1(13Z)/0:0) is a diglyceride.
Applications De Recherche Scientifique
NMR Analysis in Encapsulated Marine Oil Supplements
High-resolution NMR techniques have been used to analyze fatty acids in marine cod liver oil supplements, including the analysis of monoacylglycerols and diacylglycerol adducts like 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol. These analyses help in assessing the quality of fish oil supplements and distinguishing natural sources from chemically modified ones (Siddiqui et al., 2003).
Crystal Structure of Triacylglycerols
Research on the crystal structures of various triacylglycerols, including those similar in structure to this compound, has been conducted. This involves high-resolution X-ray powder diffraction to analyze the structural properties of these compounds (Helmholdt, Peschar, & Schenk, 2002).
Anti-Tumor Properties
Glycoglycerolipid analogues, structurally similar to this compound, have been studied for their anti-tumor-promoting effects in mouse skin carcinogenesis tests. These studies reveal the potential therapeutic applications of such compounds in cancer prevention (Colombo et al., 2000).
Oxidative Stability in Triacylglycerols
The oxidative stability of triacylglycerols containing docosahexaenoic acid, related to this compound, has been investigated. This research is significant for understanding the stability and shelf-life of food products and supplements containing these compounds (Wijesundera et al., 2008).
Application in Polyether Thermosets
Research on using glycerol, a component of this compound, in the synthesis of fully recyclable aliphatic polyether thermosets has been conducted. This application is significant in developing environmentally friendly materials (Gallastegui et al., 2021).
Glycerol Fermentation in Mixed Cultures
Glycerol fermentation using mixed cultures to produce bulk chemicals like polyhydroxyalkanoates, ethanol, and formate is an important area of research. This process utilizes glycerol, a component of this compound, as a carbon source, highlighting its potential in biotechnological applications (Temudo et al., 2008).
Propriétés
Formule moléculaire |
C41H78O5 |
|---|---|
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h17-18,39,42H,3-16,19-38H2,1-2H3/b18-17-/t39-/m0/s1 |
Clé InChI |
AQKZYWKDVXMSNP-VAINBGCVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



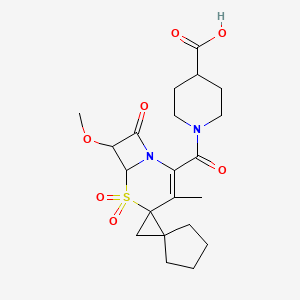
![(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide](/img/structure/B1242544.png)
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
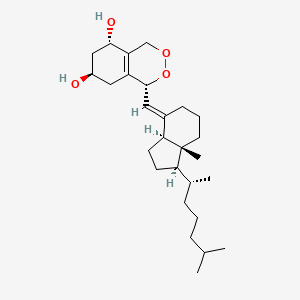
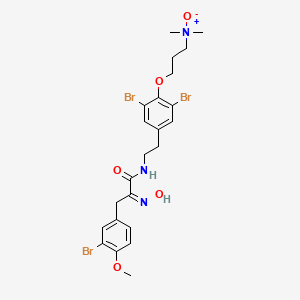
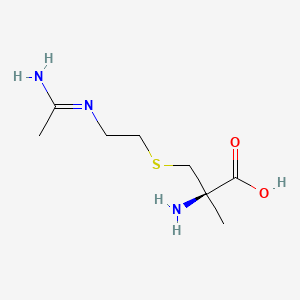

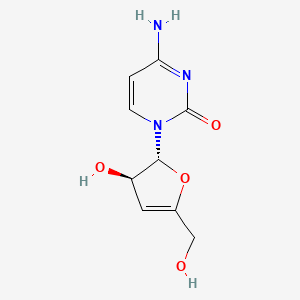
![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
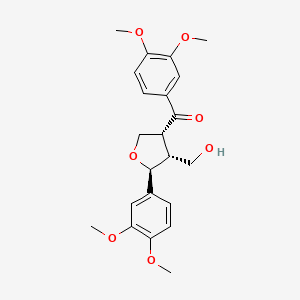
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
